molecular formula C9H9NO4 B12087172 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- CAS No. 453518-19-9

1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-

Cat. No.: B12087172
CAS No.: 453518-19-9
M. Wt: 195.17 g/mol
InChI Key: WFLZYHOJCFDPEX-UHFFFAOYSA-N
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Description

1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- can be synthesized through several methods. One common approach involves the nitration of 1-(5-hydroxyphenyl)-1-propanone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as distillation and crystallization are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 1-(5-nitrophenyl)-1,3-propanedione or 1-(5-nitrophenyl)-propanoic acid.

    Reduction: Formation of 1-(5-amino-2-hydroxyphenyl)-1-propanone.

    Substitution: Formation of various substituted phenylpropanones depending on the substituent introduced.

Scientific Research Applications

1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties. It is used in studies to understand the interaction of nitroaromatic compounds with biological systems.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as proteins and nucleic acids. This interaction can lead to various biological effects, including enzyme inhibition, modulation of signaling pathways, and induction of oxidative stress.

Comparison with Similar Compounds

  • 1-(5-Hydroxy-2-methylphenyl)-1-propanone
  • 1-(5-Hydroxy-2-chlorophenyl)-1-propanone
  • 1-(5-Hydroxy-2-bromophenyl)-1-propanone

Comparison: 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- is unique due to the presence of both hydroxy and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds with different substituents. For example, the nitro group enhances the compound’s potential for bioreduction and interaction with biological targets, while the hydroxy group provides sites for further chemical modification.

Properties

CAS No.

453518-19-9

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

1-(5-hydroxy-2-nitrophenyl)propan-1-one

InChI

InChI=1S/C9H9NO4/c1-2-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,11H,2H2,1H3

InChI Key

WFLZYHOJCFDPEX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-]

Origin of Product

United States

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